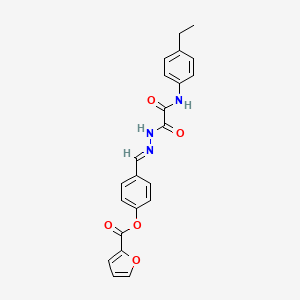
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(2-((4-エチルフェニル)アミノ)-2-オキソアセチル)ヒドラゾノ)メチル)フェニル フラン-2-カルボン酸エステルは、フラン環、フェニル基、ヒドラゾン結合を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
4-((2-(2-((4-エチルフェニル)アミノ)-2-オキソアセチル)ヒドラゾノ)メチル)フェニル フラン-2-カルボン酸エステルの合成は、一般的に複数のステップを伴います。一般的な方法の1つは、4-エチルフェニルヒドラジンと2-オキソアセチルクロリドの縮合反応により、中間体である2-(2-((4-エチルフェニル)アミノ)-2-オキソアセチル)ヒドラジンを形成することです。この中間体は、次に酸性条件下で4-ホルミルフェニル フラン-2-カルボン酸エステルと反応させて、最終生成物を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フロー反応器と最適化された反応条件を使用すると、生成物の収率と純度を向上させることができます。さらに、環境に優しく費用効果の高い触媒や溶媒の使用は、産業用途にとって重要です。
化学反応の分析
反応の種類
4-((2-(2-((4-エチルフェニル)アミノ)-2-オキソアセチル)ヒドラゾノ)メチル)フェニル フラン-2-カルボン酸エステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して達成できます。
置換: フェニル環とフラン環は、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下での臭素または塩素によるハロゲン化。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化誘導体の生成。
科学研究への応用
4-((2-(2-((4-エチルフェニル)アミノ)-2-オキソアセチル)ヒドラゾノ)メチル)フェニル フラン-2-カルボン酸エステルは、科学研究においていくつかの用途があります。
医薬品化学: 抗炎症剤、抗癌剤、抗菌剤としての可能性について研究されています。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
材料科学: 有機電子材料やセンサーの開発における可能性について調査されています。
科学的研究の応用
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials and sensors.
作用機序
4-((2-(2-((4-エチルフェニル)アミノ)-2-オキソアセチル)ヒドラゾノ)メチル)フェニル フラン-2-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、特定の酵素や受容体を阻害し、生物学的効果をもたらす可能性があります。例えば、シクロオキシゲナーゼ酵素の活性を阻害し、抗炎症効果を生み出す可能性があります。正確な経路と分子標的は、特定の用途と状況に応じて異なる可能性があります。
類似化合物の比較
類似化合物
- 4-(((4-メトキシフェニル)アミノ)メチル)-N,N-ジメチルアニリン
- 2-メトキシ-5-((フェニルアミノ)メチル)フェノール
比較
類似化合物と比較して、4-((2-(2-((4-エチルフェニル)アミノ)-2-オキソアセチル)ヒドラゾノ)メチル)フェニル フラン-2-カルボン酸エステルは、フラン環とヒドラゾン結合の両方の存在などの特定の構造的特徴が特徴です。これらの特徴は、その独特の化学反応性と潜在的な生物学的活性に貢献しています。
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison
Compared to similar compounds, 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is unique due to its specific structural features, such as the presence of both a furan ring and a hydrazone linkage. These features contribute to its distinct chemical reactivity and potential biological activities.
生物活性
The compound 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N4O4 with a molecular weight of 432.47 g/mol. The compound features a furan ring and a hydrazone linkage, which are known to contribute to its diverse biological activities.
Antioxidant Activity
Antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer. The antioxidant potential of hydrazone derivatives has been documented through various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate hydrogen to free radicals. Compounds similar to the target compound have shown significant DPPH scavenging activity, often surpassing that of ascorbic acid, a well-known antioxidant. For instance, certain hydrazone derivatives exhibited antioxidant activities that were 1.35 to 1.4 times greater than ascorbic acid .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50 μM) |
|---|---|
| Ascorbic Acid | 58.2 |
| Hydrazone Derivative A | 36.0 |
| Hydrazone Derivative B | 39.0 |
| Target Compound (Estimated) | >30.0 |
Anticancer Activity
The anticancer properties of hydrazones are attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation.
- Cell Line Studies : In vitro studies using human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines demonstrated that hydrazone derivatives exhibited cytotoxic effects, with IC50 values indicating significant potency against U-87 cells compared to MDA-MB-231 cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| U-87 (Glioblastoma) | Target Compound | 15.5 |
| MDA-MB-231 (Breast Cancer) | Target Compound | 22.3 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored:
- Bacterial and Fungal Testing : The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, using the cup-plate agar diffusion method. Results indicated that the compound exhibited moderate antibacterial activity, with zones of inhibition comparable to standard antibiotics .
Table 3: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Control (Antibiotic) |
|---|---|---|
| Escherichia coli | 12 | 15 |
| Staphylococcus aureus | 14 | 16 |
The biological activity of hydrazones is often linked to their structural motifs that facilitate interactions with biological targets:
- Hydrogen Bonding : The presence of the hydrazone functional group (-NH-N=CH-) allows for hydrogen bonding with biological macromolecules.
- Lipophilicity : The furan moiety enhances lipophilicity, potentially improving cellular uptake.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may modulate ROS levels within cells, leading to increased apoptosis in cancer cells .
特性
CAS番号 |
765311-58-8 |
|---|---|
分子式 |
C22H19N3O5 |
分子量 |
405.4 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H19N3O5/c1-2-15-5-9-17(10-6-15)24-20(26)21(27)25-23-14-16-7-11-18(12-8-16)30-22(28)19-4-3-13-29-19/h3-14H,2H2,1H3,(H,24,26)(H,25,27)/b23-14+ |
InChIキー |
GDDZNMJIMLJEQE-OEAKJJBVSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















